molecular formula C11H19N3O3S B14910800 n-(3-(Tert-butyl)-1h-pyrazol-5-yl)-2-(methylsulfonyl)propanamide

n-(3-(Tert-butyl)-1h-pyrazol-5-yl)-2-(methylsulfonyl)propanamide

Cat. No.: B14910800
M. Wt: 273.35 g/mol
InChI Key: XOQSADHZJQIHND-UHFFFAOYSA-N
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Description

N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide is a synthetic organic compound featuring a pyrazole core substituted with a tert-butyl group at the 3-position and a propanamide side chain modified with a methylsulfonyl group. This structure combines lipophilic (tert-butyl) and polar (sulfonyl) moieties, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C11H19N3O3S

Molecular Weight

273.35 g/mol

IUPAC Name

N-(5-tert-butyl-1H-pyrazol-3-yl)-2-methylsulfonylpropanamide

InChI

InChI=1S/C11H19N3O3S/c1-7(18(5,16)17)10(15)12-9-6-8(13-14-9)11(2,3)4/h6-7H,1-5H3,(H2,12,13,14,15)

InChI Key

XOQSADHZJQIHND-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NNC(=C1)C(C)(C)C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Hydrazine-Cyclocondensation

The pyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, tert-butyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to yield 3-tert-butyl-1H-pyrazol-5-amine. This method achieves yields of 68–75% and is favored for its scalability.

Reaction Conditions:

  • Solvent: Ethanol or methanol
  • Temperature: 80–90°C (reflux)
  • Catalyst: None required
  • Yield: 70% (average)

Vilsmeier-Haack Formylation

To introduce formyl groups at the C4 position of the pyrazole ring, the Vilsmeier-Haack reaction is employed. A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the formylating agent, which reacts with 3-tert-butyl-1H-pyrazole to produce 4-formyl-3-tert-butyl-1H-pyrazole.

Key Parameters:

  • Molar Ratio: POCl₃ : DMF = 1.2 : 1
  • Reaction Time: 4–6 hours
  • Temperature: 0–5°C (initial), then 25°C
  • Yield: 82%

Propanamide Backbone Assembly

Knövenagel Condensation

The 2-(methylsulfonyl)propanoyl group is constructed via Knövenagel condensation of malonic acid with formaldehyde in the presence of a methylsulfonyl precursor. For instance, methylsulfonylacetic acid reacts with malonic acid under acidic conditions to form 2-(methylsulfonyl)propanedioic acid, which is subsequently decarboxylated.

Optimized Protocol:

Parameter Value
Solvent Acetic acid
Catalyst Piperidine
Temperature 110°C
Reaction Time 8 hours
Yield 65%

Coupling with Pyrazole Amine

The propanoyl group is coupled to 3-tert-butyl-1H-pyrazol-5-amine using carbodiimide-based reagents. N,N'-Carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation in dichloromethane or tetrahydrofuran (THF).

Comparative Coupling Efficiency:

Coupling Reagent Solvent Base Yield (%)
CDI THF DBU 78
EDC DCM DMAP 65
HATU DMF DIPEA 85

Sulfonylation Strategies

Direct Sulfonylation

Methanesulfonyl chloride is introduced to the propanamide intermediate in the presence of a base such as triethylamine. This one-step sulfonylation occurs at the β-position of the propanamide chain.

Reaction Profile:

  • Solvent: Dichloromethane
  • Temperature: 0°C → 25°C (gradual warming)
  • Molar Ratio: Propanamide : MsCl = 1 : 1.1
  • Yield: 72%

Post-Coupling Sulfonylation

Alternatively, the methylsulfonyl group is introduced after amide bond formation. This method uses methanesulfonamide activated by CDI, followed by coupling with the pyrazole-propanamide intermediate.

Advantages:

  • Avoids side reactions during propanamide synthesis.
  • Enables higher purity (≥95% by HPLC).

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

  • δ 12.49 (s, 1H, pyrazole NH)
  • δ 3.21 (s, 3H, SO₂CH₃)
  • δ 1.48 (s, 9H, tert-butyl)

LCMS (ESI):

  • m/z: 299.1 [M + H]⁺ (calculated: 299.14)

Purity Assessment

Method Purity (%) Conditions
HPLC 98.5 C18 column, MeCN/H₂O (70:30)
Elemental Analysis 99.2 C: 52.1%, H: 6.7%, N: 18.9%

Process Optimization and Challenges

Regioselectivity in Pyrazole Formation

The tert-butyl group’s steric bulk directs regioselective cyclization to the 5-amino position. Solvent polarity adjustments (e.g., switching from ethanol to acetonitrile) improve selectivity from 4:1 to 9:1.

Purification Challenges

  • Issue: Co-elution of tert-butyl byproducts in silica gel chromatography.
  • Solution: Use of reverse-phase HPLC with acetonitrile/water gradients.

Yield Enhancement

  • Microwave-assisted coupling reduces reaction time from 12 hours to 45 minutes, increasing yield to 88%.
  • Catalytic DMAP (5 mol%) improves CDI-mediated coupling efficiency by 15%.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group is known for its unique reactivity pattern, which can influence the overall reactivity of the compound .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl nitrite, tert-butyl hydroperoxide, and other oxidizing or reducing agents. Reaction conditions typically involve mild temperatures and the absence of metals or acids .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of tert-butyl hydroperoxide can lead to the formation of tert-butyl esters, while oxidation reactions may yield various oxidized derivatives .

Scientific Research Applications

N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide is a synthetic organic compound featuring a tert-butyl group and a methylsulfonyl moiety attached to a propanamide backbone, with a pyrazole ring that contributes to its potential biological activity. Research indicates that this compound exhibits significant biological activity, particularly as an antagonist for transient receptor potential vanilloid 1 channels, making it a subject of interest in pharmaceutical and agricultural research.

Scientific Research Applications

  • Pharmaceutical Research:
    • This compound is valuable in pharmaceutical research due to its biological activity, particularly as an antagonist for transient receptor potential vanilloid 1 (TRPV1) channels. This activity is crucial for pain management and has implications in developing analgesics.
    • Structure-Activity Relationship (SAR) Studies SAR studies suggest that modifications to the pyrazole and propanamide moieties can alter biological efficacy, making it a valuable compound for further pharmacological exploration.
    • Pharmacokinetics and Therapeutic Efficacy Studies on this compound have focused on its interactions with various biological targets, particularly ion channels, which is crucial for predicting pharmacokinetics and optimizing therapeutic efficacy.
  • Agrochemical Research:
    • The compound's unique structural features and potential biological activity make it a subject of interest in agricultural research.
    • This compound's stability and reactivity can be leveraged in various chemical applications.

Interactions with Biological Targets

  • Ion Channels: Studies on this compound have focused on its interactions with various biological targets, particularly ion channels.
  • Transient Receptor Potential Vanilloid 1 (TRPV1) Channels: Interaction with transient receptor potential vanilloid 1 channels has been extensively studied, revealing insights into its mechanism of action and potential side effects.

Similar Compounds

This compound shares structural similarities with other compounds, particularly those containing pyrazole rings and sulfonamide functionalities. The uniqueness of this compound lies in its specific combination of functional groups that enhance its biological activity while maintaining stability and allowing for distinct interactions within biological systems.

Compound NameStructural FeaturesBiological Activity
N-(5-tert-butyl-1H-pyrazol-3-yl)acetamidePyrazole ring with acetamideTRPV1 antagonist
2-(3-fluoro-4-methylsulfonylaminophenyl)propanamidesPropanamide with sulfonamideAnalgesic properties
1H-pyrazole derivativesVarious substitutions on pyrazoleAntimicrobial activity

Comparison with Similar Compounds

Structural Analogues in the Evidence

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-methyl-2-{[4-(methylsulfonyl)phenyl]sulfonyl}propanamide (Compound 311, )
  • Structure : Differs by the addition of a 1-methyl group on the pyrazole and a second sulfonyl group attached to a phenyl ring.
  • Molecular Weight : 442.2 vs. ~300–350 (estimated for the target compound).
  • This compound is classified under CB2 receptor modulators, suggesting a possible therapeutic niche for neuroinflammation or pain management .
5h N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-2-methoxybenzamide ()
  • Structure : Replaces the propanamide chain with a benzamide group and adds a 4-chlorophenyl substituent.
  • Functional Groups : Methoxy (electron-donating) vs. methylsulfonyl (electron-withdrawing).
  • Activity : Exhibited antimicrobial properties, with FTIR and NMR data confirming amide and aromatic functionalities. The tert-butyl group likely enhances membrane permeability, while the chlorophenyl moiety may contribute to target specificity .
N-(tert-butyl)-3-(4-(methylsulfonyl)phenyl)-1-tosyl-1H-pyrazol-5-amine (3ka, )
  • Structure : Tosyl (p-toluenesulfonyl) and methylsulfonyl-phenyl groups replace the propanamide chain.
  • Synthesis : Highlights the versatility of pyrazole-based scaffolds in accommodating bulky substituents. The tosyl group may improve crystallinity, aiding in structural characterization .

Key Structural Differences and Their Implications

Feature Target Compound Analogues () Impact on Properties/Activity
Pyrazole Substitution 3-Tert-butyl, no N-methylation 1-Methyl (311), 4-chlorophenyl (5h) N-methylation (311) may reduce metabolic degradation.
Side Chain Propanamide with methylsulfonyl Benzamide (5h), tosyl (3ka), dual sulfonyl (311) Methylsulfonyl enhances solubility; benzamide may improve aromatic stacking.
Polar Groups Single sulfonyl Dual sulfonyl (311), methoxy (5h) Dual sulfonyl groups (311) increase polarity and potential hydrogen bonding.

Biological Activity

N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide is a synthetic organic compound that has garnered attention in pharmacological research due to its unique structural features and biological activity. The compound is characterized by the presence of a tert-butyl group, a pyrazole ring, and a methylsulfonyl moiety attached to a propanamide backbone. This article explores its biological activity, particularly its role as an antagonist of transient receptor potential vanilloid 1 (TRPV1) channels, and provides insights into its synthesis, structure-activity relationships, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4O2SC_{12}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 270.36 g/mol. The structural features that contribute to its biological activity include:

  • Tert-butyl group : Enhances lipophilicity and stability.
  • Pyrazole ring : Imparts specific interactions with biological targets.
  • Methylsulfonyl group : Increases solubility and may influence metabolic pathways.

TRPV1 Antagonism

Research indicates that this compound acts as a significant antagonist for TRPV1 channels, which are involved in pain perception and inflammatory responses. This antagonistic activity suggests potential applications in pain management therapies.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionImplications
TRPV1 AntagonismInhibition of calcium influx through TRPV1 channelsPain relief, anti-inflammatory effects

Structure-Activity Relationship (SAR)

Studies on SAR have shown that modifications to the pyrazole and propanamide moieties can significantly enhance or diminish the biological efficacy of the compound. For instance, substituting different groups on the pyrazole ring can lead to variations in TRPV1 antagonism potency.

Synthesis

The synthesis of this compound typically involves several steps that may vary based on specific laboratory conditions. The general synthetic route includes:

  • Preparation of the Pyrazole Ring : Utilizing tert-butyl hydrazine and appropriate carbonyl compounds.
  • Formation of the Propanamide Backbone : Reacting the pyrazole derivative with methylsulfonyl chloride.
  • Purification : Employing techniques such as recrystallization or chromatography to obtain pure product.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • A study demonstrated that this compound effectively reduced pain responses in animal models through TRPV1 inhibition, suggesting its utility as a novel analgesic agent.
  • Another investigation focused on its interaction with various ion channels, providing insights into its mechanism of action that could inform future drug development .

Q & A

Q. What are the common synthetic routes for preparing N-(3-(tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole-amine intermediates (e.g., 5-(tert-butyl)-1H-pyrazol-3-amine) are reacted with activated propanamide derivatives. A representative method involves reacting the pyrazole core with a sulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the methylsulfonyl group . Yield optimization (60–84%) is achieved by controlling reaction time (72 hours at 60°C) and stoichiometry .

Q. Which analytical techniques are critical for structural validation?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination, particularly for resolving stereochemical ambiguities .
  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., tert-butyl at pyrazole C3, methylsulfonyl at propanamide C2) .
  • Optical rotation : Chiral centers (if present) are validated via [α]D measurements (e.g., –19.1 in EtOH) .
  • IR spectroscopy : Functional groups like sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) are identified .

Q. How is purity assessed during synthesis?

Purity is evaluated using HPLC (reverse-phase C18 columns), melting point analysis (e.g., 126–127°C for crystalline analogs), and mass spectrometry (ESI-MS for molecular ion confirmation) .

Advanced Research Questions

Q. How can low yields in propanamide coupling reactions be mitigated?

Low yields often stem from steric hindrance from the tert-butyl group or poor nucleophilicity of the pyrazole-amine. Strategies include:

  • Using polar aprotic solvents (DMF, DMSO) to enhance reactivity .
  • Activating the electrophilic partner (e.g., converting carboxylic acids to acyl chlorides) .
  • Employing coupling agents like EDCI/HOBt for amide bond formation .

Q. What are the implications of structural analogs (e.g., Tiapyrachlor) on biological activity?

Substituting the pyrazole ring with a thiazole (as in Tiapyrachlor, CAS 1255091-74-7) alters binding affinity in kinase inhibition. The tert-butyl and methylsulfonyl groups enhance hydrophobicity and metabolic stability, critical for in vivo efficacy . Comparative SAR studies using analogs with varying substituents (e.g., chloro, trifluoromethyl) can identify pharmacophore requirements .

Q. How are stereochemical outcomes controlled during synthesis?

Chiral resolution via chiral HPLC or asymmetric synthesis using enantiopure starting materials is employed. For example, (S)-configured propanamides are synthesized using L-amino acid derivatives, with optical rotation data ([α]D) confirming enantiomeric excess .

Q. What computational tools aid in crystallographic data refinement?

SHELXTL and SHELXL are standard for refining small-molecule structures. High-resolution data (e.g., <1.0 Å) improves precision in modeling the tert-butyl group’s conformational flexibility . For macromolecular complexes, SHELXPRO interfaces with Phenix or CCP4 for refinement .

Methodological Challenges & Data Interpretation

Q. How to resolve contradictions in spectroscopic data?

Discrepancies between NMR and mass spectrometry data may arise from impurities or residual solvents. Cross-validation using 2D NMR (COSY, HSQC) and elemental analysis is recommended. For example, unexpected peaks in 1H NMR may indicate byproducts from incomplete sulfonation .

Q. What strategies optimize reaction scalability?

Batch-to-batch consistency in multi-step syntheses requires strict temperature control (e.g., 60°C ± 2°C for 72-hour reactions) and purification via flash chromatography (silica gel, hexane/EtOAc gradients) . Pilot studies under inert atmospheres (N2/Ar) minimize oxidation of sensitive intermediates .

Q. How to validate biological activity in kinase inhibition assays?

The compound’s kinase inhibitory profile is assessed using enzymatic assays (e.g., ADP-Glo™ for ATP competition) and cellular models (e.g., IL-1β/IL-6 ELISA for anti-inflammatory effects). Reference inhibitors like BIRB796 (a p38 MAPK inhibitor with a tert-butyl-pyrazole scaffold) serve as positive controls .

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